molecular formula C16H22N6O2 B2751155 8-(3,5-Diethylpyrazolyl)-1-ethyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione CAS No. 1014011-43-8

8-(3,5-Diethylpyrazolyl)-1-ethyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2751155
CAS No.: 1014011-43-8
M. Wt: 330.392
InChI Key: VOWQLKXMBIIKQW-UHFFFAOYSA-N
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Description

8-(3,5-Diethylpyrazolyl)-1-ethyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a pyrazolyl group attached to the purine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Diethylpyrazolyl)-1-ethyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolyl Group: The pyrazolyl group is synthesized through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide to introduce the diethyl substituents.

    Attachment to the Purine Ring: The synthesized pyrazolyl group is then attached to the purine ring through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride to deprotonate the purine ring, facilitating the nucleophilic attack.

    Final Modifications: The final steps involve the introduction of the ethyl and methyl groups at specific positions on the purine ring. This can be achieved through selective alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Diethylpyrazolyl)-1-ethyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

8-(3,5-Diethylpyrazolyl)-1-ethyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-(3,5-Diethylpyrazolyl)-1-ethyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in purine metabolism, affecting their activity and regulation.

    Pathways Involved: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3,5-Dimethylpyrazolyl)-1-ethyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione
  • 8-(3,5-Diethylpyrazolyl)-1-methyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione

Uniqueness

8-(3,5-Diethylpyrazolyl)-1-ethyl-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione is unique due to the presence of both diethyl and dimethyl substituents on the pyrazolyl and purine rings, respectively. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-1-ethyl-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-6-10-9-11(7-2)22(18-10)15-17-13-12(19(15)4)14(23)21(8-3)16(24)20(13)5/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWQLKXMBIIKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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